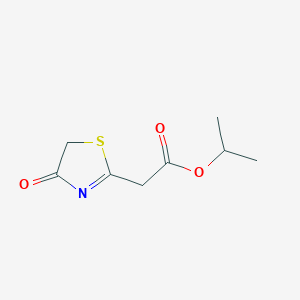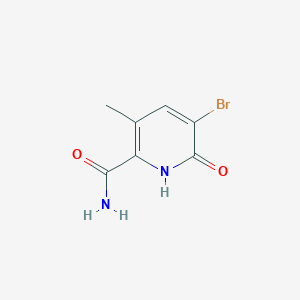![molecular formula C16H11N3O2S2 B12500104 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[74002,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona es un compuesto heterocíclico complejo. Se caracteriza por su estructura tricíclica única, que incluye átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona generalmente implica reacciones de varios pasos. Un método común incluye la reacción de 3-metilsulfanilbenzaldehído con tiosemicarbazida para formar un intermedio, que luego se somete a ciclación y reacciones adicionales para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como etanol y catalizadores como ácido acético en condiciones de reflujo .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar los intermedios reactivos y el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El átomo de azufre se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo del agente reductor utilizado.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como el ácido nítrico para la nitración o el bromo para la bromación se emplean comúnmente.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Mecanismo De Acción
El mecanismo mediante el cual 5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o activando su función. Las vías exactas involucradas dependen de la aplicación específica y la molécula objetivo .
Comparación Con Compuestos Similares
Compuestos Similares
5-[(3-metoxifenil)metil]-4-sulfanilideno-8-oxa-3,5-diazatriciclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-ona: Este compuesto comparte una estructura tricíclica similar pero difiere en los sustituyentes en el anillo aromático.
13-(N-Arilaminocarbonil)-9-Metil-11-Tioxo-8-Oxa-10,12-Diazatriciclo[7.3.1.02,7]Trideca-2,4,6-Trienos: Estos compuestos tienen características estructurales similares y exhiben actividad antiinflamatoria.
Singularidad
5-(3-metilsulfanilfenil)-8-tia-3,5,10-triazatriciclo[74002,7]trideca-1(9),2(7),10,12-tetraeno-4,6-diona es única debido a su combinación específica de átomos de azufre y nitrógeno dentro de la estructura tricíclica.
Propiedades
Fórmula molecular |
C16H11N3O2S2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C16H11N3O2S2/c1-22-10-5-2-4-9(8-10)19-15(20)13-12(18-16(19)21)11-6-3-7-17-14(11)23-13/h2-8H,1H3,(H,18,21) |
Clave InChI |
PNQCTGUPKUSMQN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)

![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)




![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
